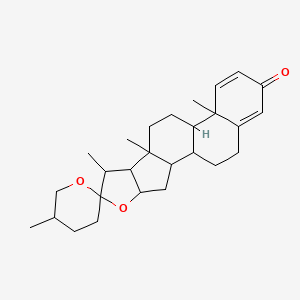
(25r)-Spirosta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25r)-Spirosta-1,4-dien-3-one is a steroidal sapogenin, a type of natural product derived from plants. It is part of the spirostane family of compounds, which are known for their unique spiroketal structure. These compounds are often found in various plant species and have been studied for their potential biological activities and applications in medicine and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (25r)-Spirosta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of diosgenin, a naturally occurring steroid sapogenin, followed by a series of chemical transformations to introduce the spiroketal structure. The reaction conditions often involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from plant sources, followed by chemical modification. Large-scale synthesis often requires optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(25r)-Spirosta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiroketal structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly functionalized steroidal compounds, while reduction can produce derivatives with altered spiroketal structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Wirkmechanismus
The mechanism of action of (25r)-Spirosta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosgenin: A precursor in the synthesis of (25r)-Spirosta-1,4-dien-3-one, known for its own biological activities.
Solasodine: Another steroidal sapogenin with similar structural features and biological properties.
Uniqueness
This compound is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex steroidal compounds.
Eigenschaften
Molekularformel |
C27H38O3 |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H38O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,13,16-17,20-24H,5-7,9,11-12,14-15H2,1-4H3 |
InChI-Schlüssel |
QEGQIJLALWETNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)C=CC56C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


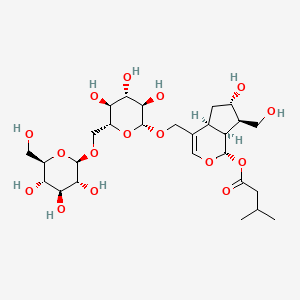
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

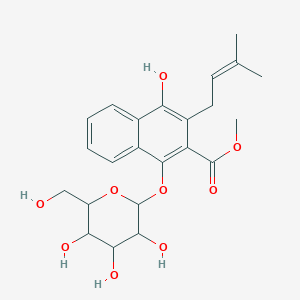
![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
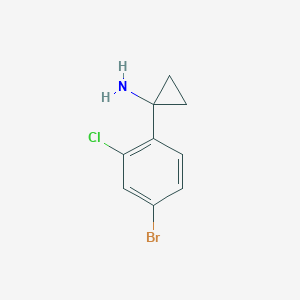
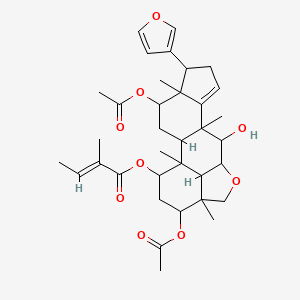
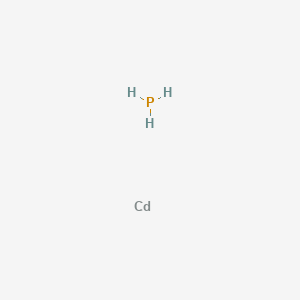
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
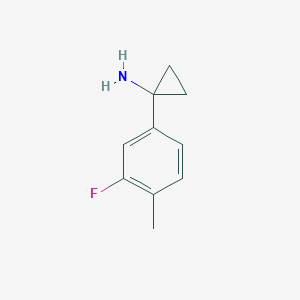
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)
![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)

